molecular formula C13H19NOS B2838267 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol CAS No. 1216294-73-3

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol

Cat. No.: B2838267
CAS No.: 1216294-73-3
M. Wt: 237.36
InChI Key: ALWUJNWBDWOKIF-UHFFFAOYSA-N
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Description

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol is a complex organic compound that features a unique combination of a thienopyridine ring fused with a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol typically involves multi-step organic reactions. One common approach is to start with the formation of the thienopyridine core, followed by the introduction of the cyclohexanol group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the thienopyridine ring or the cyclohexanol group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thienopyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to various hydrogenated derivatives.

Scientific Research Applications

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine
  • Clopidogrel bisulfate
  • Clopidogrel besilate

Uniqueness

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol is unique due to its combination of a thienopyridine ring and a cyclohexanol group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c15-12-4-2-1-3-11(12)14-7-5-13-10(9-14)6-8-16-13/h6,8,11-12,15H,1-5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWUJNWBDWOKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCC3=C(C2)C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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